molecular formula C19H20N2OS B5122110 3-benzyl-2-(butylthio)-4(3H)-quinazolinone

3-benzyl-2-(butylthio)-4(3H)-quinazolinone

Cat. No. B5122110
M. Wt: 324.4 g/mol
InChI Key: KNVAWPMEWQPWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-2-(butylthio)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the quinazolinone family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 3-benzyl-2-(butylthio)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-benzyl-2-(butylthio)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-2-(butylthio)-4(3H)-quinazolinone in lab experiments is its potential pharmacological properties. This compound has been found to exhibit anticancer, antitumor, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions that can be explored in the field of 3-benzyl-2-(butylthio)-4(3H)-quinazolinone research. One of the directions is to investigate the potential of this compound as a therapeutic agent for cancer and fungal infections. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets. Moreover, efforts can be made to improve the solubility of this compound, which can enhance its potential as a drug candidate.

Synthesis Methods

The synthesis of 3-benzyl-2-(butylthio)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and butylthiol in the presence of a catalyst such as zinc chloride. This reaction yields 2-(butylthio)benzamide, which is subsequently reacted with benzyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Scientific Research Applications

3-benzyl-2-(butylthio)-4(3H)-quinazolinone has been found to exhibit potential pharmacological properties such as anticancer, antitumor, and antifungal activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton rubrum.

properties

IUPAC Name

3-benzyl-2-butylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-2-3-13-23-19-20-17-12-8-7-11-16(17)18(22)21(19)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAWPMEWQPWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(butylsulfanyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.